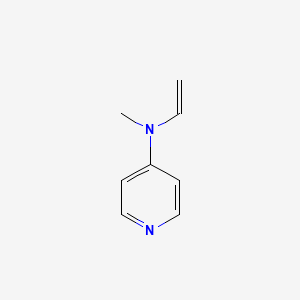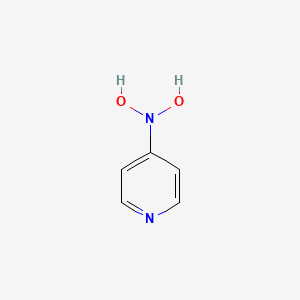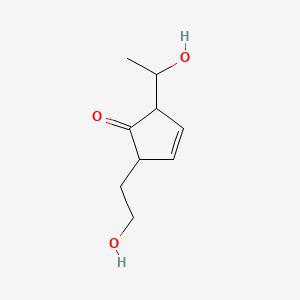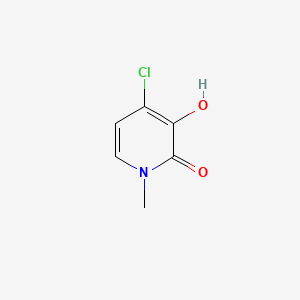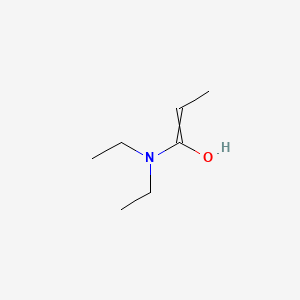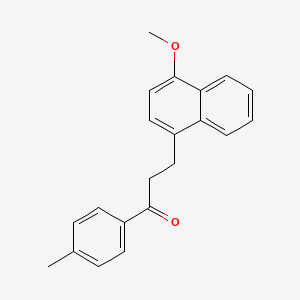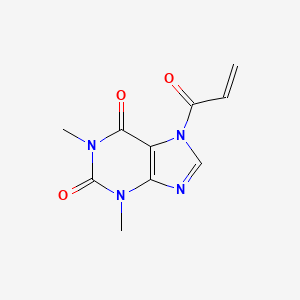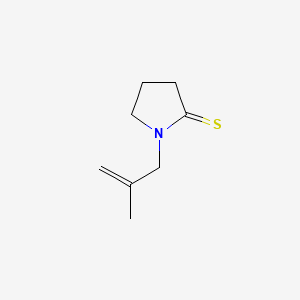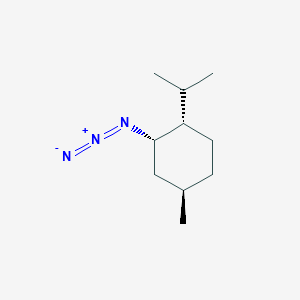
(1S,2S,5R)-Neomenthyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,5R)-Neomenthyl azide is a stereoisomer of neomenthol, a monoterpenoid compound found in the peppermint herb, Mentha piperita. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. Neomenthyl azide is of significant interest in organic synthesis due to its potential as a precursor for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-Neomenthyl azide typically involves the azidation of neomenthol. One common method is the reaction of neomenthol with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under mild heating conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of neomenthol is replaced by an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,5R)-Neomenthyl azide can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
Reduction: Neomenthylamine.
Cycloaddition: Neomenthyl triazoles.
Substitution: Various substituted neomenthyl derivatives.
Applications De Recherche Scientifique
(1S,2S,5R)-Neomenthyl azide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S,5R)-Neomenthyl azide is primarily related to its azide group, which can undergo various chemical transformations. The azide group is a versatile functional group that can participate in nucleophilic substitution, reduction, and cycloaddition reactions. These reactions enable the compound to be used as a building block for the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,5R)-Neomenthyl azide: Another stereoisomer with different stereochemistry.
(1S,2S,5R)-Neomenthol: The parent compound from which neomenthyl azide is derived.
Menthol Isomers: Other isomers of menthol, such as menthol and isomenthol.
Uniqueness
(1S,2S,5R)-Neomenthyl azide is unique due to its specific stereochemistry, which influences its reactivity and the types of products it can form. This stereoisomerism can lead to different biological and chemical properties compared to other isomers, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
(1S,2S,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
Clé InChI |
JWXCHQXAHQOURC-UTLUCORTSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)N=[N+]=[N-])C(C)C |
SMILES canonique |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)

